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Sodium peroxocarbonate

Cat. No.: B081022
CAS No.: 14455-47-1
M. Wt: 99 g/mol
InChI Key: MWNQXXOSWHCCOZ-UHFFFAOYSA-L
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Description

Classification and Nomenclature of Peroxocarbonate Species

The term "peroxocarbonate" refers to a divalent anion with the formula CO₄²⁻. wikipedia.org It is classified as an oxocarbon anion, meaning it is composed solely of carbon and oxygen. wikipedia.org In chemical classification systems, compounds containing this anion fall under the category of oxocarbon anions. This places them alongside related carbon-oxygen compounds such as carbonate (CO₃²⁻), peroxodicarbonate (C₂O₆²⁻), and orthocarbonate (CO₄⁴⁻).

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the peroxocarbonate anion is "oxidocarbonate." wikipedia.orgnih.gov However, various other names are used in scientific literature, including percarbonate, peroxidocarboxylate, and peroxycarbonate. wikipedia.org The sodium salt of this anion is formally designated as "sodium;oxido carbonate" by IUPAC. nih.gov It is also commonly referred to as sodium peroxycarbonate. nih.gov

It is important to distinguish true peroxocarbonates from sodium percarbonate. The latter is technically a carbonate perhydrate with the formula 2Na₂CO₃·3H₂O₂, meaning it is an adduct of sodium carbonate and hydrogen peroxide. organic-chemistry.orgwikipedia.org In contrast, sodium peroxocarbonate has the chemical formula Na₂CO₄.

The classification of these compounds can also be seen in customs and tariff nomenclatures, which group "carbonates and peroxocarbonates of inorganic bases" under specific headings. tulli.ficustoms.gov.tl

Academic Significance and Research Trajectories of this compound

The academic significance of this compound and related compounds spans various fields of chemical research. The peroxocarbonate anion (CO₄²⁻) has been proposed as an intermediate in the catalytic effect of CO₂ on the oxidation of organic compounds by O₂, highlighting its role in understanding complex oxidation mechanisms. wikipedia.org

Research into peroxocarbonate chemistry has evolved from early electrochemical investigations. Significant progress was made through studies of molten carbonate electrolysis, where the formation of the peroxocarbonate anion (CO₄²⁻) was observed. Alternative synthesis methods have also been developed, such as the reaction of carbon dioxide with lithium hydroxide (B78521) in concentrated hydrogen peroxide. wikipedia.org

Recent research has focused on the production of this compound from sodium carbonate and hydrogen peroxide, investigating the crystallization process and the properties of the resulting compounds. researchgate.net Studies have identified the formation of new compounds with compositions such as Na₂CO₃•1.5H₂O₂. researchgate.net The technological efficiency of producing sodium percarbonate is influenced by the rheological properties of the products formed during the process. researchgate.net

Furthermore, the peroxymonocarbonate ion (HCO₄⁻), which can be generated from sodium percarbonate solutions, has been studied for its reactivity in the gas phase, demonstrating nucleophilic properties. mdpi.com Bicarbonate and carbonate are recognized as efficient co-catalysts in various water oxidation processes, partly due to the formation of species like CO₃•⁻ which can be transformed into HCO₄⁻/H₂O₂. researchgate.net

Structural Elucidation and Distinction from Related Peroxy Compounds

The structure of the peroxocarbonate anion (CO₄²⁻) is central to its chemical identity. It consists of a central carbon atom bonded to four oxygen atoms, which includes a characteristic O-O peroxo linkage. This peroxo-bridge functional group distinguishes it from the carbonate anion (CO₃²⁻).

A key distinction exists between this compound (Na₂CO₄) and sodium percarbonate (2Na₂CO₃·3H₂O₂). While both are related to peroxy compounds, their structures are fundamentally different. Sodium percarbonate is a perhydrate, where hydrogen peroxide molecules are incorporated into the crystal lattice of sodium carbonate. organic-chemistry.orgwikipedia.org In solution, it predominantly behaves as an equimolar mixture of H₂O₂ and carbonate anion. nih.gov

In contrast, true this compound contains the discrete peroxocarbonate anion (CO₄²⁻). The anhydrous form of this compound has a molecular formula of Na₂CO₄ and a molecular weight of 121.99 g/mol .

The table below summarizes the key properties of this compound and related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Na2CO4<br>CNaO4- B081022 Sodium peroxocarbonate CAS No. 14455-47-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;oxido carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O4.Na/c2-1(3)5-4;/h4H,(H,2,3);/q;+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNQXXOSWHCCOZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])O[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CNaO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4452-58-8 (di-hydrochloride salt)
Record name Sodium peroxocarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00162753
Record name Sodium peroxocarbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14455-47-1
Record name Sodium peroxocarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium peroxocarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization

Aqueous-Phase Chemical Synthesis Routes

The most common production methods, often referred to as "wet processes," involve the reaction of sodium carbonate and hydrogen peroxide in an aqueous solution, from which sodium percarbonate crystallizes. google.com Optimization of this process requires careful control over several key parameters.

The molar ratio of hydrogen peroxide (H₂O₂) to sodium carbonate (Na₂CO₃) is a critical factor influencing the reaction yield and product composition. While the stoichiometric formula of sodium percarbonate is 2Na₂CO₃·3H₂O₂, meaning a theoretical H₂O₂ to Na₂CO₃ molar ratio of 1.5, optimal production conditions often deviate from this.

Research indicates that the ideal molar ratio can vary depending on the specific process conditions.

In some continuous processes, maintaining the H₂O₂:Na₂CO₃ mole ratio between 0.7:1 and 1.2:1 is recommended to avoid the in-situ precipitation of sodium carbonate decahydrate. google.com

Other studies have found that operating with a molar ratio of H₂O₂ to Na₂CO₃ ranging from 1.6 to 1.7 can be preferable. googleapis.com If the ratio falls below 0.8, the yield may be compromised, whereas a ratio exceeding 1.8 can lead to significant losses of H₂O₂. googleapis.com

Further optimization research, employing uniform design and regression analysis, identified an optimal mole ratio of H₂O₂:Na₂CO₃ of 1.4:1 for a specific ethanol (B145695) solventing-out process. jocpr.com

Table 1: Investigated Molar Ratios in Sodium Percarbonate Synthesis

Source/ProcessInvestigated H₂O₂:Na₂CO₃ Molar RatioOptimal/Preferred Ratio
Continuous Process google.com0.7:1 to 1.3:1~1:1
General Wet Process googleapis.com0.8:1 to 1.8:11.6:1 to 1.7:1
Ethanol Solventing-Out Process jocpr.comNot specified range1.4:1

Temperature control is paramount during the synthesis of sodium percarbonate to ensure both efficient crystallization and the stability of the final product. The reaction is exothermic, and excessive heat can lead to the decomposition of hydrogen peroxide, reducing yield and purity. tainstruments.com

Crystallization is typically carried out at low temperatures.

Continuous crystallization processes often maintain a reaction temperature between 15°C and 25°C. google.com

Another process specifies a reaction temperature range of 20°C to 40°C, using vacuum-induced evaporation of water to dissipate the heat of reaction and prevent the temperature from rising excessively. googleapis.com

The thermal stability of the solid product is also a significant concern. The decomposition of sodium percarbonate is an exothermic process that can self-accelerate. cetjournal.it Studies using adiabatic rate calorimetry have shown that this exothermic decomposition can begin at temperatures as low as 63.9°C. cetjournal.it The presence of water, in particular, can accelerate decomposition even at lower ambient temperatures. tainstruments.comcetjournal.it Heat flow calorimetry is a technique used to assess the long-term stability of the product by measuring the heat produced during decomposition over time. researchgate.net

The stability of sodium percarbonate is compromised by the presence of impurities, particularly transition metal ions (e.g., iron, copper, manganese), which catalyze the decomposition of hydrogen peroxide. google.comgoogle.com To counteract this, various stabilizing agents are incorporated during the synthesis process. These agents improve product stability, yield, and purity by sequestering or precipitating these catalytic ions. google.comgoogle.com

Commonly used stabilizers include:

Magnesium Salts and Silicates: Water-soluble magnesium salts are added to the sodium carbonate solution to precipitate metal impurities. google.com The addition of sodium silicate (B1173343), often in conjunction with magnesium sulfate, helps to inhibit the catalytic effect of metal ions and maintain an optimal pH. niscpr.res.in The resulting finely-divided magnesium silicate can also protect the hydrogen peroxide in the final product. googleapis.com

Organic Polymers: Copolymers of maleic acid and acrylic acid can be used as crystal modifiers. google.com These polymers help control the crystal form and can coat the crystals, resulting in a surprisingly stable and less hygroscopic product. google.comgoogleapis.com

Phosphonates: Chelating agents such as N,N,N',N'-tetra(phosphonomethyl)-diaminoalkanes are effective in inhibiting the decomposition of hydrogen peroxide by metals. google.com Polyaminomethylenephosphonates (like EDTMPA and DTPMPA) and hydroxyethylidenediphosphonate are also used. epo.org

Ethylene (B1197577) Oxide Derivatives: Certain ethylene oxide-derived stabilizing agents can be incorporated into the sodium percarbonate crystal structure, typically in amounts of 0.05% to 2.0% by weight, to provide a high degree of stability against the loss of active oxygen. google.com

Table 2: Common Stabilizing Agents in Sodium Percarbonate Synthesis

Stabilizer TypeExamplesMechanism of ActionReference
Inorganic SaltsMagnesium Sulfate, Sodium SilicatePrecipitates metal impurities, pH control, forms protective precipitates (magnesium silicate). google.comniscpr.res.in
Organic PolymersMaleic acid/acrylic acid copolymersControls crystal form, coats crystals to reduce hygroscopicity. google.comgoogleapis.com
PhosphonatesEDTMPA, DTPMPA, N,N,N',N'-tetra(phosphonomethyl)-diaminoalkanesComplexes (chelates) transition metal ions, preventing catalytic decomposition of H₂O₂. google.comepo.org
Ethylene Oxide DerivativesEthomeen C/15Incorporates into the crystal to stabilize against active oxygen loss. google.com

The physical properties of sodium percarbonate powder, such as its mechanical strength and particle size, are largely determined by the crystal morphology. Controlled crystallization techniques are employed to produce particles with desired characteristics, often aiming for a regular, rounded, or spherical shape to improve stability and suitability for use in detergent formulations. google.com

Key techniques include:

Use of Crystal Modifiers: Organic polymers, such as copolymers of maleic and acrylic acid, are added during the crystallization stage. These polymers act as crystal modifiers to control the crystal form, leading to the formation of regular, rounded crystals with a suitable size range (0.1 to 1 mm). google.com

Spherulitic Growth: Research has shown that spherical sodium percarbonate particles can be formed primarily through a spherulitic growth effect rather than simple agglomeration. researchgate.net This process involves a branching stage that can be promoted by additives. For instance, sodium hexametaphosphate (SHMP), while not essential for spherulite formation, can promote the branching of crystals, making it possible to produce more compact spherical products. researchgate.net

Salting-Out Crystallization: A common industrial method involves using a salting-out agent, such as sodium chloride, to induce crystallization from the aqueous solution of reactants.

The technological efficiency of the sodium percarbonate production process is influenced by the rheological properties, such as density and viscosity, of the product slurries formed at various stages. researchgate.net These properties are dependent on the concentration of reactants and the temperature of the system.

A study on the interaction of sodium carbonate with hydrogen peroxide found that:

Density: The density of the synthesis pulp increases with a higher ratio of sodium carbonate to hydrogen peroxide. At 30°C, densities were observed to vary between 1.032–1.224 g/cm³ and 1.029–1.254 g/cm³ for Na₂CO₃:H₂O₂ mass ratios of 3:4 and 3:5, respectively. researchgate.net

Viscosity: The viscosity of the resulting solutions also increases as the mass ratio of Na₂CO₃:H₂O₂ increases. An increase in the proportion of sodium carbonate in the solution leads to a rise in viscosity values from 1.01630 mm²/s to 1.446 mm²/s. researchgate.net

Understanding these properties is essential for designing and operating equipment for mixing, pumping, and separating the solid product from the mother liquor.

Electrochemical Synthesis Approaches

Electrochemical methods represent an alternative route for producing percarbonates. These approaches typically involve the electrolysis of a sodium carbonate solution. researchgate.netresearchgate.net

One method involves the oxidative electrolysis of carbonate ions at an anode. researchgate.net Boron-doped diamond (BDD) has been identified as a particularly suitable anode material due to its high overpotential for water oxidation, which favors the electrosynthesis of oxidants. researchgate.net In a study using a BDD anode, a maximum current efficiency for producing sodium peroxycarbonate was found to be 82% at a current density of 0.05 A cm⁻² in a 1 M Na₂CO₃ solution. researchgate.net The minimum energy consumption was reported as 2.2 Wh g⁻¹. researchgate.net

Another electrochemical route focuses on the two-electron water oxidation reaction (2e⁻ WOR) to form hydrogen peroxide in the presence of sodium carbonate, which acts as both an electrolyte and a reactant to form the final sodium percarbonate product. acs.orgtudelft.nl Sodium carbonate has been shown to improve the Faradaic efficiency (FE) towards the anodic H₂O₂ product. acs.orgtudelft.nl While promising, challenges remain in achieving high production rates and stability at larger current densities. acs.org

Electrode Materials and Cell Design Configurations

The selection of appropriate electrode materials and the design of the electrochemical cell are paramount for the efficient synthesis of sodium peroxocarbonate, primarily to maximize the oxygen evolution overpotential and prevent the cathodic reduction of the product.

Anode Materials: The anode is the critical component where the oxidation of carbonate ions occurs. Materials with a high oxygen overpotential are required to favor the formation of peroxocarbonate over the competing oxygen evolution reaction.

Boron-Doped Diamond (BDD): BDD electrodes are widely cited as the most effective anodes for peroxocarbonate synthesis. researchgate.net Their exceptionally high overpotential for water oxidation minimizes the parasitic oxygen evolution reaction, leading to higher current efficiencies for the desired product. researchgate.net BDD's chemical inertness and stability also contribute to its suitability for this process.

Platinum (Pt): Smooth platinum anodes are also recommended for peroxocarbonate formation due to their high oxygen overpotential, though generally lower than that of BDD. core.ac.uk

Cathode Materials: The cathode material is chosen to facilitate the corresponding reduction reaction, which is typically the hydrogen evolution reaction in aqueous media.

Graphite: Graphite is commonly used as a cathode material in the electrosynthesis of this compound. researchgate.net

High-Surface-Area Carbon Felt: This material has been utilized on the cathodic side for the synthesis of sodium percarbonate from carbonate via the generation of H₂O₂ by oxygen reduction.

Stainless Steel: Perforated stainless steel has also been employed as a cathode material. core.ac.uk

Cell Design: The configuration of the electrochemical cell is designed to separate the anodic and cathodic products, preventing the newly formed peroxocarbonate from being reduced at the cathode.

Divided Cells: A two-compartment cell, often referred to as an H-cell, is the most common configuration. These cells are separated by a membrane to prevent the migration of the peroxocarbonate anion to the cathode. researchgate.net

Membranes: Cation-exchange membranes are typically used to separate the anolyte and catholyte. researchgate.net This allows for the transport of sodium ions to maintain charge neutrality while retaining the peroxocarbonate anions in the anode compartment. The use of a diaphragm is noted to improve current efficiency, especially at lower product concentrations. core.ac.uk

ComponentMaterial/ConfigurationRationale/Notes
AnodeBoron-Doped Diamond (BDD)High oxygen evolution overpotential, high stability. researchgate.net
AnodePlatinum (Pt)Good oxygen overpotential, historically used. core.ac.uk
CathodeGraphite, Stainless Steel, Carbon FeltStandard materials for hydrogen evolution/oxygen reduction. researchgate.netcore.ac.uk
Cell DesignTwo-compartment H-cellSeparates anodic and cathodic products. researchgate.net
SeparatorCation-Exchange MembranePrevents cathodic reduction of peroxocarbonate. researchgate.net

Influence of Electrolyte Concentration and Current Density

The concentration of the sodium carbonate electrolyte and the applied current density are critical operating parameters that directly impact the rate of formation, yield, and current efficiency of this compound synthesis.

Electrolyte Concentration: Research indicates that the concentration of the sodium carbonate (Na₂CO₃) solution significantly affects the synthesis efficiency. Higher concentrations are generally favored.

A 1 M Na₂CO₃ solution was found to be optimal in one study, yielding better results than 0.5 M or 2 M solutions. researchgate.net

Other studies report that using a saturated aqueous solution of sodium carbonate results in better efficiencies. core.ac.uk

In undivided cell designs, concentrations close to the maximum solubility of sodium carbonate (e.g., 1.5 M) have been used to achieve high product concentrations.

Current Density: The applied current density influences the reaction kinetics and can affect the balance between peroxocarbonate formation and side reactions like oxygen evolution and product decomposition.

A medium current density of 20 A/dm² (200 mA/cm²) was identified as optimal for sodium percarbonate formation in one study, achieving a maximum current efficiency of 38.5%. core.ac.uk At higher current densities, increased oxygen evolution and anodic heating can lower the efficiency by decomposing the product. core.ac.uk

Another investigation using BDD anodes determined an optimal current density of 34.3 mA/cm² for maximizing the final peroxocarbonate concentration. researchgate.net Applying a slightly higher current density (37.5 mA/cm²) led to a decrease in the final product accumulation. researchgate.net

ParameterInvestigated Range / Optimum ValueObserved EffectSource
Electrolyte Concentration1 M Na₂CO₃Optimal for peroxocarbonate generation compared to 0.5 M and 2 M. researchgate.net
Electrolyte ConcentrationSaturated Solution (~1.5 M)Reported to result in better efficiencies. core.ac.uk
Anode Current Density20 A/dm² (200 mA/cm²)Maximum current efficiency (38.5%) achieved; higher densities decrease efficiency. core.ac.uk
Anode Current Density34.3 mA/cm²Achieved the highest final peroxocarbonate concentration (37 mM). researchgate.net
Anode Current Density720 mA/cm²Used in an undivided cell to achieve a high peroxodicarbonate concentration (282 mM).

Electrochemical Formation Mechanisms of Peroxocarbonate Anions

The electrochemical formation of peroxocarbonate anions in aqueous sodium carbonate solutions is understood to occur at the anode through the direct oxidation of carbonate ions. The primary product formed through this anodic oxidation is the peroxodicarbonate anion (C₂O₆²⁻).

2CO₃²⁻ → C₂O₆²⁻ + 2e⁻

This process is believed to involve free radical intermediates on the surface of the BDD anode. researchgate.net The high anodic potential required for this reaction makes BDD a particularly suitable electrode material, as it suppresses the competing water oxidation reaction.

In electrolytes containing bicarbonate (HCO₃⁻), an alternative or parallel mechanism can occur, involving the initial oxidation of bicarbonate to form the peroxomonocarbonate radical. This can then lead to the formation of peroxomonocarbonate (HCO₄⁻) or other peroxo species.

The stability of the formed peroxodicarbonate is a key factor, as it can undergo decomposition, particularly at elevated temperatures, which can be caused by localized heating on the anode surface at high current densities. researchgate.netcore.ac.uk

Optimization of Current Efficiency and Energy Consumption

Maximizing current efficiency (also known as Faradaic efficiency) and minimizing energy consumption are crucial for the economic viability of the electrochemical synthesis of this compound. These factors are heavily dependent on the operational parameters discussed previously.

Current Efficiency: Current efficiency measures the percentage of the total charge passed that is used for the desired reaction (peroxocarbonate formation).

Studies have reported a wide range of efficiencies depending on the conditions. A maximum current efficiency of 38.5% was obtained at a current density of 20 A/dm² using a platinum anode. core.ac.uk

Using BDD anodes, anodic current efficiencies for Na₂C₂O₆ production have been reported in the range of 20-40%.

In some optimized, undivided cell designs with BDD anodes, excellent Faraday efficiencies of up to 76% have been achieved at high current densities.

Energy Consumption: Energy consumption is a measure of the electrical energy required to produce a given mass of product, often expressed in kilowatt-hours per kilogram (kWh/kg).

One study reported a minimum energy consumption of 2.2 Wh/g (or 2.2 kWh/kg) at a current density of 0.05 A/cm² (50 mA/cm²).

In a system designed for the co-production of peroxocarbonate and hydrogen peroxide, the energy consumption for C₂O₆²⁻ was found to be 6.08 kWh/kg at a current density of 6.25 mA cm⁻².

Optimization is typically achieved by:

Operating at low temperatures: Lowering the electrolyte temperature helps to stabilize the peroxocarbonate product and reduce its rate of decomposition. core.ac.uk

Using divided cells: As mentioned, separating the anolyte and catholyte with a membrane prevents cathodic reduction of the product, thereby increasing the net yield and efficiency. researchgate.net

Adding stabilizers: The addition of stabilizers like sodium metasilicate (B1246114) (Na₂SiO₃) to the electrolyte can help to reduce the decomposition of the peroxocarbonate product. researchgate.net

MetricReported ValueOptimal Conditions
Current Efficiency38.5%20 A/dm² current density, Pt anode. core.ac.uk
Current Efficiency (Anodic)20-40%BDD anode in a two-compartment cell.
Faraday Efficiency~76%Saturated Na₂CO₃, high current density (806 mA/cm²), BDD anode.
Energy Consumption2.2 kWh/kg0.05 A/cm² current density, BDD anode.
Energy Consumption6.08 kWh/kg6.25 mA/cm² current density (co-production system).

Synthesis in Non-Aqueous and Molten Media

While the vast majority of research on the electrochemical synthesis of this compound focuses on aqueous solutions, the concept of synthesis in non-aqueous and molten salt media has been explored for related compounds.

Non-Aqueous Media: There is limited specific research available on the direct electrosynthesis of this compound in non-aqueous organic solvents. The primary challenge in such systems is the low solubility of inorganic salts like sodium carbonate in most organic solvents. However, sodium percarbonate is noted for its utility as a source of anhydrous hydrogen peroxide in organic solvents that can leach the H₂O₂ from the solid carbonate structure. wikipedia.org Research in non-aqueous electrolytes for sodium-ion batteries has focused on salts like NaPF₆ and NaClO₄ in carbonate solvents (ethylene carbonate, dimethyl carbonate), but this work is directed at energy storage rather than peroxocarbonate synthesis.

Molten Media: The formation of peroxycarbonate anions (CO₄²⁻), along with peroxydicarbonate (C₂O₆²⁻), has been reported at the negative electrode during the electrolysis of molten lithium carbonate. This demonstrates that the fundamental electrochemical formation of peroxo-carbonate species is feasible in a molten salt environment at high temperatures (e.g., >700°C). However, detailed studies on the specific synthesis and isolation of this compound from molten sodium carbonate or eutectic carbonate mixtures are not widely available in the literature. The research on molten carbonate electrolysis predominantly focuses on the reduction of CO₂ to carbon monoxide or solid carbon. researchgate.netelsevierpure.com

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Peroxo-Bond Identification (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification and characterization of the peroxo-bond within the sodium peroxocarbonate structure. These techniques probe the vibrational modes of molecules, providing a unique fingerprint of the compound.

In the analysis of this compound, specific spectral regions are of particular interest. The O-O stretching vibration of the peroxide component is a key diagnostic feature. Research has utilized attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectrometry for the quantitative determination of this compound, often focusing on the spectral region between 1600 cm⁻¹ and 800 cm⁻¹. Within this range, the vibrational modes associated with the carbonate ion and the hydrogen peroxide adduct can be distinguished and quantified.

Detailed analysis of the Raman and IR spectra allows for the differentiation of the constituent molecules, sodium carbonate and hydrogen peroxide, from the adduct itself. The hydrogen bonding between the hydrogen peroxide molecules and the carbonate ions in the crystal lattice influences the vibrational frequencies, leading to characteristic shifts in the observed bands compared to the free molecules.

Spectroscopic TechniqueSpectral Region of Interest (cm⁻¹)Key Vibrational Modes Observed
Infrared (IR) Spectroscopy1600 - 800Carbonate (CO₃²⁻) asymmetric stretching, O-O stretching, O-H bending
Raman Spectroscopy1600 - 800Carbonate (CO₃²⁻) symmetric stretching, O-O stretching

X-ray Diffraction and Crystallography for Structural Determination and Compositional Confirmation

X-ray diffraction (XRD) and crystallography are indispensable for the definitive determination of the three-dimensional structure of this compound and for confirming its composition as 2Na₂CO₃·3H₂O₂. These techniques provide detailed information about the arrangement of atoms in the crystal lattice, bond lengths, and bond angles.

At ambient temperatures, solid this compound exhibits an orthorhombic crystal structure. mdpi.com The crystallographic space group has been identified as Cmca. mdpi.com This structure is characterized by specific unit cell parameters that define the dimensions of the repeating unit in the crystal lattice. Upon cooling to approximately -30°C, a phase transition occurs, and the crystal structure changes to the Pbca space group. mdpi.com

The crystallographic data confirms that this compound is a true adduct, where discrete hydrogen peroxide molecules are incorporated into the crystal lattice of sodium carbonate through a network of hydrogen bonds. This structural arrangement is crucial for the stability of the solid compound.

ParameterRoom Temperature PhaseLow-Temperature Phase (&lt; -30°C)
Crystal SystemOrthorhombicOrthorhombic
Space GroupCmcaPbca

Thermal Analysis Techniques (TGA/DTA) for Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability and decomposition pathways of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic or endothermic transitions.

The thermal decomposition of this compound is an exothermic process that yields sodium carbonate, water, and oxygen. cetjournal.it Studies have shown that self-heating can be observed at temperatures above 130°C. rsc.org Differential scanning calorimetry (DSC), a related technique, has identified a single exothermic decomposition peak in the range of approximately 125°C to 163°C. dntb.gov.ua

The decomposition can be a complex, multi-step process. carleton.edu The initial step involves the endothermic release of hydrogen peroxide from the crystal lattice, followed by its highly exothermic decomposition into water and oxygen. The rate of decomposition can be influenced by factors such as atmospheric humidity and the physical form of the material. rsc.org

Thermal Analysis TechniqueObserved EventApproximate Temperature Range (°C)
TGAMass loss (due to H₂O and O₂ release)> 100
DTA/DSCExothermic decomposition125 - 163

Mass Spectrometry for Molecular Confirmation and Gaseous Product Analysis

Mass spectrometry (MS) is a valuable technique for the molecular confirmation of species and the analysis of gaseous products evolved during chemical reactions or decomposition. In the context of this compound, MS can be used to identify the gaseous products of its thermal decomposition, primarily water and oxygen.

Furthermore, advanced mass spectrometry techniques can be used to study the reactive species generated from this compound in solution. For instance, electrospray ionization mass spectrometry (ESI-MS) has been used to generate and characterize the peroxymonocarbonate ion (HCO₄⁻) from a solution of sodium percarbonate. mdpi.com This ion was then mass-selected and its gas-phase reactivity with sulfur dioxide was investigated, demonstrating the utility of MS in probing the fundamental chemistry of species derived from this compound. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS is a powerful tool for analyzing the surface of this compound, which is critical as surface properties can influence its stability and reactivity.

An XPS analysis of this compound would provide information on the relative abundance of sodium, carbon, and oxygen on the surface. High-resolution scans of the C 1s, O 1s, and Na 1s photoelectron peaks would reveal the chemical environment of these elements. For example, the O 1s spectrum would be expected to show distinct peaks corresponding to the oxygen atoms in the carbonate ion and the peroxide molecules, allowing for surface-specific confirmation of the adduct's composition. While specific XPS spectra for this compound are not widely published, the technique's ability to probe the top few nanometers of a surface makes it highly suitable for studying surface degradation or the effect of coatings on the material's stability. researchgate.net

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing detailed mechanistic insights. By replacing an atom in a reactant with one of its isotopes, the fate of that atom can be followed in the products.

In the study of this compound, isotopic labeling can be employed to elucidate the mechanisms of its decomposition and its reactions as an oxidizing agent. For example, by using ¹³C-labeled sodium carbonate (Na₂¹³CO₃) in the synthesis of this compound, the resulting adduct will contain a ¹³C-labeled carbonate component. This allows for the tracking of the carbonate group during subsequent reactions.

One study utilized this approach in conjunction with mass spectrometry, where the electrospray of a solution containing sodium percarbonate synthesized with Na₂¹³CO₃ was used to generate the isotopically labeled peroxymonocarbonate ion (H¹³CO₄⁻). mdpi.com The subsequent gas-phase reactions of this labeled ion could then be monitored, providing unambiguous evidence of the role of the carbonate-derived species in the reaction mechanism. mdpi.com

Analytical Methods for Active Oxygen Content Determination

The "active oxygen" content, which refers to the amount of available peroxide, is a critical quality parameter for this compound as it directly relates to its bleaching and oxidizing power. Several analytical methods are employed for its accurate determination.

A standard and widely used method is redox titration. This typically involves dissolving a known mass of the this compound sample in an acidic solution and then titrating the released hydrogen peroxide with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄). The endpoint, which can be detected visually by a persistent pink color or potentiometrically, corresponds to the complete reaction of the hydrogen peroxide. This method is in accordance with standards such as ASTM D2180.

Another approach is spectrophotometry. A method has been developed using N,N-diethyl-p-phenylenediamine (DPD) as an indicator. In the presence of a catalyst, the hydrogen peroxide released from this compound oxidizes DPD, forming a colored radical cation that can be quantified by measuring its absorbance at a specific wavelength.

Analytical MethodPrincipleReagents
Redox TitrationOxidation of H₂O₂ by a titrantPotassium permanganate (KMnO₄), Sulfuric acid
SpectrophotometryColorimetric reaction with an indicatorN,N-diethyl-p-phenylenediamine (DPD), Catalyst (e.g., Fe²⁺)

Mechanistic Investigations of Reactivity and Decomposition

Homogeneous Decomposition Pathways and Kinetics

In an aqueous environment, the decomposition of sodium peroxocarbonate is primarily a homogeneous process that begins with its dissolution and dissociation into its constituent components: sodium carbonate (Na₂CO₃) and hydrogen peroxide (H₂O₂).

The sodium carbonate establishes an alkaline environment, which significantly influences the stability and decomposition rate of the liberated hydrogen peroxide. The subsequent decomposition of hydrogen peroxide is a key step, proceeding as follows:

The kinetics of this decomposition are complex and influenced by the presence of carbonate ions. Hydrogen peroxide is known to be less stable in alkaline conditions, and its decomposition rate in carbonate solutions is reportedly about nine times faster than in caustic solutions of similar pH and ionic strength. researchgate.net In the absence of stabilizers, the decomposition can be approximated as a first-order reaction with respect to hydrogen peroxide concentration. One study reported an average first-order rate constant for peroxide decomposition in carbonate liquors to be approximately 6.0 x 10⁻⁴ s⁻¹ under specific conditions of temperature (303–323 K), pH (10.0–10.6), and ionic strength (1.5–3.0 M). researchgate.net

A critical aspect of the homogeneous decomposition pathway is the reaction between hydrogen peroxide and bicarbonate (HCO₃⁻), which is in equilibrium with carbonate in solution, to form peroxymonocarbonate (HCO₄⁻). mdma.chresearchgate.net

Heterogeneous Decomposition Mechanisms

The decomposition of this compound can be significantly accelerated by heterogeneous catalysts. These processes are particularly relevant in environmental remediation and advanced oxidation processes (AOPs). Transition metal oxides are among the most effective catalysts for hydrogen peroxide decomposition.

Manganese oxides (e.g., MnO₂), in particular, are well-known for their high catalytic activity. youtube.comyoutube.com The mechanism involves the adsorption of hydrogen peroxide onto the surface of the manganese oxide, followed by a series of redox reactions that facilitate the cleavage of the O-O bond and the release of oxygen. The catalytic cycle is believed to involve the shuttling of manganese between different oxidation states (e.g., Mn(IV), Mn(III), and Mn(II)). researchgate.net

Iron oxides and minerals also play a crucial role as heterogeneous catalysts. lpnu.ua The activation of this compound by iron-based materials is a cornerstone of Fenton-like reactions, where the generation of highly reactive hydroxyl radicals is the primary objective. This can occur with both dissolved iron ions (homogeneous catalysis) and solid iron-containing minerals (heterogeneous catalysis).

Other materials, such as activated carbon, can also promote the decomposition of hydrogen peroxide released from this compound. The porous structure and surface chemistry of activated carbon provide sites for the adsorption of H₂O₂ and facilitate its decomposition, although the specific mechanisms can be complex and may involve surface functional groups.

The general scheme for heterogeneous catalysis involves:

Diffusion of reactants (H₂O₂) to the catalyst surface.

Adsorption of reactants onto the active sites of the catalyst.

Surface reaction leading to the decomposition of H₂O₂.

Desorption of products (H₂O, O₂) from the surface.

Diffusion of products away from the catalyst surface.

A neutral or alkaline environment is generally more suitable for the heterogeneous activation of this compound. lpnu.ua

Radical Generation and Propagation Mechanisms (e.g., Hydroxyl, Superoxide (B77818), Carbonate Radicals)

The oxidative power of this compound is often attributed to the generation of highly reactive free radicals. The specific radicals formed depend on the reaction conditions, particularly the presence of activators like transition metals or UV light. patsnap.com

Hydroxyl Radicals (•OH): The generation of hydroxyl radicals is most prominently achieved through Fenton-like reactions, where ferrous ions (Fe²⁺) catalyze the decomposition of hydrogen peroxide:

This process is highly effective in acidic conditions. lpnu.ua The generated hydroxyl radical is a powerful, non-selective oxidant capable of degrading a wide range of organic pollutants.

Superoxide Radicals (O₂⁻•): The formation of superoxide radicals can occur through several pathways. One proposed mechanism involves the unimolecular homolysis of the peroxo O-O bond in the peroxymonocarbonate ion (HOOCO₂⁻), followed by bond rearrangement. nih.gov The interaction between the superoxide ion and a perhydroxyl radical (HO₂•) can then lead to the formation of singlet oxygen. nih.gov

Carbonate Radicals (CO₃⁻•): The carbonate radical is another important reactive species in the this compound system. It can be formed through the reaction of hydroxyl radicals with bicarbonate or carbonate ions, which are abundant in the solution:

The reaction of the carbonate radical with the spin-trap 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) has been studied, providing evidence for its formation in such systems. nih.gov Furthermore, the decomposition of the peroxymonocarbonate adduct has been suggested as a source of carbonate radicals. nih.gov Electron Paramagnetic Resonance (EPR) spin trapping has been a key technique for detecting and identifying these short-lived radical species. researchgate.netrsc.orgresearchgate.net

The propagation of these radical reactions involves a complex series of chain reactions where the initial radicals react with organic substrates or other species in solution, generating new radicals and continuing the oxidative degradation process.

Singlet Oxygen (¹O₂) Formation Pathways and Detection

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is another important reactive oxygen species generated during the decomposition of this compound. Its formation is primarily linked to the decomposition of the peroxymonocarbonate ion (HCO₄⁻). nih.gov

A proposed mechanism for ¹O₂ formation involves the following steps:

Unimolecular homolysis of the peroxo O-O bond in the peroxymonocarbonate molecule.

Rearrangement of the resulting radicals to yield the superoxide ion (O₂⁻•).

Interaction of the superoxide ion with a perhydroxyl radical (HO₂•) to produce singlet oxygen. researchgate.netnih.govstppgroup.com

The detection of singlet oxygen is often achieved through chemiluminescence. nih.gov The relaxation of singlet oxygen to its ground triplet state is accompanied by the emission of light, which can be detected. Specifically, the bimolecular decay of singlet oxygen produces a characteristic red glow at approximately 634 nm, while the monomolecular decay emits in the near-infrared at about 1270 nm. nih.govgoogle.com Fluorescent probes, such as dichlorofluorescein (DCF), can be used to enhance the chemiluminescence signal. The energy from singlet oxygen is transferred to the fluorescent compound, which then emits light upon relaxation. nih.gov

Influence of Solution Matrix Parameters on Reactivity (pH, Ionic Strength, Catalysts)

The reactivity and decomposition of this compound are highly sensitive to the chemical environment of the solution.

pH: The pH of the solution is a critical parameter. The dissolution of this compound creates an alkaline environment (a 1% solution has a pH of about 10.5), which accelerates the decomposition of the released hydrogen peroxide. mass.gov The stability of H₂O₂ is lowest under alkaline conditions. Furthermore, the equilibrium between carbonate and bicarbonate, which is pH-dependent, affects the formation of peroxymonocarbonate, a key reactive intermediate. Acidic conditions are generally more favorable for homogeneous activation by metal ions like Fe²⁺ in Fenton-like reactions. lpnu.ua

Catalysts: As discussed in section 4.2, the presence of catalysts, particularly transition metals such as iron, manganese, and copper, dramatically increases the rate of decomposition and the generation of reactive oxygen species. researchgate.net These catalysts can exist as dissolved ions (homogeneous catalysis) or as solid oxides (heterogeneous catalysis). The efficiency and mechanism of catalysis can be influenced by the pH and the presence of complexing agents.

Ionic Strength: The effect of ionic strength on the decomposition of this compound is less pronounced than that of pH and catalysts. However, some studies on related peroxide systems suggest that ionic strength can influence reaction rates, although the effects are not always straightforward and can be system-dependent. For instance, in a study on the reactivity of peroxide in the presence of uranyl and carbonate, the suppression of peroxide reactivity was found to be not significantly influenced by ionic strength. mdma.ch

Kinetic Modeling of Peroxocarbonate Reactions

The complex nature of this compound decomposition, involving multiple overlapping reactions and the generation of various reactive species, has led to the development of kinetic models to describe and predict its behavior.

In the context of its use in detergent formulations, lumped kinetic models have been developed using software like COMSOL Multiphysics. researchgate.net These models consider multiple species (e.g., SPC, anhydrous and monohydrate sodium carbonate, water, and hydrogen peroxide) and a network of both solid-state and homogeneous reactions. Such models can reproduce the decomposition of SPC over its shelf life and simulate the influence of factors like moisture.

For advanced oxidation processes involving this compound, kinetic models often focus on the degradation of a target pollutant. Pseudo-second-order kinetic models have been shown to fit experimental data well for the degradation of certain compounds. researchgate.net These models typically account for the reactions of the generated radicals with the target molecule. The complexity of these systems, with numerous parallel and consecutive reactions, makes the development of comprehensive kinetic models challenging.

Comparison of Reactivity with Hydrogen Peroxide

This compound is often referred to as "solid hydrogen peroxide" as it serves as a stable, solid source of H₂O₂. wikipedia.org This physical difference is a primary advantage, making SPC safer and more convenient to transport, store, and handle than liquid hydrogen peroxide. patsnap.com The oxidizing strength of this compound is comparable to a 27% solution of liquid hydrogen peroxide. patsnap.com

Upon dissolution in water, the fundamental reactive species is the released hydrogen peroxide. However, the reactivity of a this compound solution is not identical to that of an equivalent concentration of hydrogen peroxide for several reasons:

pH: this compound solutions are alkaline due to the co-dissolution of sodium carbonate. This alkaline pH increases the decomposition rate of H₂O₂ compared to a neutral or acidic solution of pure H₂O₂.

Carbonate/Bicarbonate Ions: The presence of carbonate and bicarbonate ions leads to the formation of peroxymonocarbonate (HCO₄⁻), a more potent and selective oxidant than H₂O₂ for certain substrates. acs.org These ions can also act as scavengers for hydroxyl radicals, potentially altering the reaction pathways in advanced oxidation processes.

Reaction Environment: In applications like soil remediation, the solid nature of SPC allows for a more controlled and sustained release of H₂O₂ compared to the direct application of a liquid solution. lpnu.ua

In Fenton-based advanced oxidation processes, comparative studies have shown that H₂O₂, SPC, and other peroxide sources can exhibit different efficiencies in degrading pollutants, depending on the specific conditions and the nature of the contaminants. For example, in one study on naphthalene (B1677914) degradation, H₂O₂ showed the best performance, followed by SPC, particularly in actual groundwater where the alkaline pH and presence of bicarbonate from SPC could be inhibitory. nih.gov However, in other applications, the in-situ generation of an alkaline environment and peroxymonocarbonate from SPC can be advantageous.

Applications in Advanced Oxidation Processes Aops and Catalysis

Degradation of Organic Contaminants in Aqueous Systems

Sodium peroxocarbonate is extensively used for the decontamination of water containing persistent organic pollutants. Its application in AOPs is a promising strategy for treating wastewater from various industrial sources. The in-situ generation of hydrogen peroxide from this compound initiates a cascade of oxidative reactions, effectively mineralizing complex organic molecules into simpler, less harmful substances.

The degradation of phenolic compounds and polycyclic aromatic hydrocarbons (PAHs) is a critical application of this compound-based AOPs. Research has demonstrated high efficiency in removing these toxic and often carcinogenic compounds from contaminated water. For instance, in the treatment of coking wastewater, the photo-Fenton process using this compound has achieved degradation efficiencies for PAHs ranging from 95% to over 99%. scispace.comresearchgate.net

Table 1: Degradation Efficiency of Polycyclic Aromatic Hydrocarbons (PAHs) using Activated this compound ```html

Data from studies on asymmetric epoxidation catalyzed by bis-amino-bis-pyridine manganese complexes. researchgate.net

The degradation of persistent organic pollutants (POPs) is a significant challenge in environmental remediation. This compound-based AOPs offer a powerful tool for the destruction of these recalcitrant compounds. POPs, which include substances like polychlorinated biphenyls (PCBs), dioxins, and certain pesticides, are resistant to environmental degradation.

The highly reactive hydroxyl and carbonate radicals generated from activated this compound can effectively attack the chemical structure of POPs, leading to their decomposition. nih.govResearch has demonstrated significant removal efficiencies for various POPs. For example, studies have shown up to 90% removal of certain POPs within 60 minutes of treatment using catalyzed this compound. The technology is versatile and can be tailored to treat a wide range of these challenging pollutants.

Soil Remediation and In-Situ Oxidation Technologies

This compound is highly effective for in-situ chemical oxidation (ISCO), a technology used for the remediation of contaminated soil and groundwater. patsnap.comnih.govIts solid form is a major advantage, allowing for safer transport, storage, and handling compared to liquid hydrogen peroxide. wseas.usThis makes it particularly suitable for direct application to contaminated sites.

In soil remediation, this compound is used to degrade a variety of organic contaminants, including petroleum hydrocarbons and chlorinated solvents. patsnap.comUpon contact with water in the soil matrix, it releases hydrogen peroxide, initiating the oxidative destruction of pollutants. The decomposition of this compound also produces sodium carbonate, which can help to buffer the soil pH, creating favorable conditions for the oxidation reactions. nih.govThis is a distinct advantage over other oxidants that can cause a significant decrease in soil pH. The sustained release of oxygen from its decomposition can also promote subsequent aerobic bioremediation of the residual contaminants.

Activation Strategies for Enhanced Oxidative Capacity

To maximize the efficiency of this compound in AOPs, various activation strategies are employed to enhance the generation of reactive oxygen species. These methods can be broadly categorized into homogeneous and heterogeneous activation. lpnu.uaresearchgate.net

Homogeneous Activation: This involves the use of activators that are in the same phase as the oxidant and pollutant, typically in aqueous solution. Common methods include:

Transition Metal Ions: Ferrous (Fe²⁺) and ferric (Fe³⁺) ions are widely used to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals in a Fenton-like process. nih.govAn acidic environment is generally more effective for this type of activation. lpnu.ua * Ultraviolet (UV) Radiation: UV light can photolyze hydrogen peroxide to generate hydroxyl radicals, significantly accelerating the degradation of organic compounds. nih.govresearchgate.netThe UV/SPC process is recognized as an efficient and green technology for removing contaminants. researchgate.net * Other Energy Sources: Techniques such as electrodischarge plasma and ultrasound have also been used to activate this compound. lpnu.ua

Heterogeneous Activation: This involves catalysts that are in a different phase, typically a solid catalyst in an aqueous solution. This approach offers the advantage of easy catalyst recovery and reuse. Methods include:

Iron-Based Minerals and Nanoparticles: Natural and synthesized minerals, as well as iron nanoparticles (including zero-valent iron), are effective catalysts. nih.govlpnu.uaThese are often more suitable for activation in neutral or alkaline environments. lpnu.ua * Carbon-Based Materials: Materials like activated carbon can also serve as catalysts.

Bimetallic Nanocomposites: Combining different metals can enhance catalytic activity. lpnu.ua The choice of activation strategy depends on the specific contaminants, the matrix (water or soil), and the operational conditions of the remediation process.

Table 3: Summary of this compound Activation Strategies

Transition Metal Ion Catalysis (e.g., Fe²⁺, Fe³⁺, V⁴⁺)

Homogeneous catalysis using transition metal ions is a conventional and effective method for activating this compound. nih.govlpnu.ua Ions such as ferrous iron (Fe²⁺), ferric iron (Fe³⁺), and vanadyl (V⁴⁺) are commonly employed to catalyze the generation of reactive oxygen species. nih.govresearchgate.net The Fenton-like reaction, particularly with Fe²⁺, is a well-studied mechanism. In this process, Fe²⁺ catalyzes the decomposition of hydrogen peroxide released from this compound to produce powerful hydroxyl radicals.

Research has shown that an acidic environment is generally more effective for the homogeneous activation of this compound by metal ions like Fe²⁺. lpnu.uamdpi.com The efficiency of the Fe²⁺/sodium peroxocarbonate system can be influenced by pH, with acidic conditions favoring the generation of hydroxyl and carbonate radicals. mdpi.com This catalytic system has been successfully applied to the degradation of various organic contaminants, including sulfamethoxazole and other pollutants in water. mdpi.com

Catalyst SystemTarget PollutantKey Findings
Fe²⁺/Sodium PeroxocarbonateBenzene (B151609)Effective degradation in aqueous solution. mdpi.com
Fe²⁺/UV/Sodium PeroxocarbonateSulfamethoxazole (SMX)Significant degradation of SMX, with efficiency influenced by pH and catalyst concentration. mdpi.com
V⁴⁺/Sodium PeroxocarbonateGeneral Organic PollutantsV⁴⁺ is recognized as an effective transition metal ion for activating percarbonate-based AOPs. nih.govresearchgate.net

Nanomaterial-Based Heterogeneous Catalysis (e.g., Nano-Fe₃O₄, Zero-Valent Metals)

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery, heterogeneous catalysts involving nanomaterials have been developed. researchgate.net These systems offer advantages like easier separation and potential for reuse. Nano-Fe₃O₄ (magnetite nanoparticles) and nanoscale zero-valent metals (e.g., iron, copper) are prominent examples. nih.govresearchgate.net

Nano-Fe₃O₄ has been used to activate this compound for the degradation of pollutants like bisphenol A (BPA). researchgate.net The large surface area and magnetic properties of these nanoparticles facilitate efficient catalysis and simple recovery. Similarly, zero-valent metals can activate this compound to generate radicals for remediation. nih.gov Research has also explored composites, such as zeolite-supported nano zero-valent iron-copper bimetallic composites, to enhance catalytic activity. researchgate.net A neutral or alkaline environment is often more suitable for heterogeneous activation of this compound. lpnu.ua

Heterogeneous CatalystTarget PollutantKey Findings
Nano-Fe₃O₄DDTsEffective degradation of DDTs. lpnu.ua
Fe₃O₄@MXene CompositeBisphenol A (BPA)The composite material effectively activated this compound for BPA degradation. researchgate.net
Nano Zero-Valent Iron (nZVI)Methylparaben (MP)The addition of hydroxylamine to the nZVI/persulfate system enhanced degradation, a principle applicable to percarbonate systems. researchgate.net

Photochemical Activation (UV Radiation)

Ultraviolet (UV) radiation is a common energy-based method for activating this compound. lpnu.ua The application of UV light facilitates the photolytic cleavage of the peroxide bond in the hydrogen peroxide released by this compound, generating highly reactive hydroxyl radicals. researchgate.netresearchgate.net This UV/peroxocarbonate process has been shown to be effective for treating various organic contaminants.

Studies have demonstrated that increasing the this compound dosage or the UV irradiation intensity can significantly enhance the removal efficiency of pollutants like aniline (B41778). researchgate.net Scavenging experiments confirm that hydroxyl (•OH), carbonate (•CO₃⁻), and superoxide (B77818) (O₂•⁻) radicals are the primary reactive species responsible for the degradation in this system. researchgate.net The UV-activated process is valued for its simplicity and for not introducing additional chemical pollutants into the system. researchgate.net

Sono-Chemical and Electro-Chemical Activation

Beyond transition metals and UV light, other energy sources can activate this compound. Sono-chemical activation, which utilizes the energy from ultrasonic fields, and electro-chemical activation are emerging methods in AOPs. lpnu.ua

Ultrasonic irradiation can induce the formation and collapse of cavitation bubbles, creating localized hot spots with high temperature and pressure. These conditions can lead to the homolytic cleavage of water and hydrogen peroxide molecules, generating hydroxyl radicals and enhancing the degradation of pollutants.

Electro-chemical activation involves using an electric current to generate reactive species. In the context of this compound, this can involve the electrochemical synthesis of peroxocarbonate solutions. By passing a diluted sodium carbonate solution through an electrolytic cell, metastable hydrated substances with high biocidal activity can be formed. interesjournals.org

Role in Oxidative Depolymerization Processes (e.g., Kraft Lignin Degradation)

This compound serves as an effective oxidizing agent in the depolymerization of complex biopolymers like lignin. Lignin, a major component of lignocellulosic biomass and a significant byproduct of the paper pulping industry, is notoriously difficult to break down into valuable smaller molecules. chemrxiv.orguni-mainz.de Oxidative depolymerization using this compound presents a promising method for valorizing this abundant resource. chemrxiv.orgresearchgate.net

In one approach, the mechanochemical processing of Kraft lignin with sodium percarbonate and sodium hydroxide (B78521) in a ball mill leads to a rapid reduction in molecular weight and an increase in carbonyl functional groups. chemrxiv.org This process effectively depolymerizes the high-molecular-mass fractions of lignin. chemrxiv.org

Another method involves using this compound to depolymerize bagasse lignin into dicarboxylic acids (DCAs), such as oxalic, malonic, and succinic acids. researchgate.netqut.edu.au This process, conducted at elevated temperatures, yields significantly higher amounts of DCAs compared to traditional Fenton oxidation, partly because the alkaline medium provided by the this compound suppresses the thermal degradation of the products. researchgate.netqut.edu.au The yield of valuable monoaromatic compounds like vanillin can also be enhanced through oxidative degradation protocols using peroxodicarbonate, which is related to percarbonate chemistry. uni-mainz.denih.gov

Applications in Advanced Chemical Synthesis Reactions

This compound is a versatile and convenient oxidizing reagent in organic synthesis. organic-chemistry.org It acts as a solid, stable, and easily handled source of hydrogen peroxide, particularly useful in non-aqueous solvent systems where the carbonate is insoluble but the hydrogen peroxide can be leached out. wikipedia.org Its reactivity can be enhanced by the addition of small amounts of water or through sonication. organic-chemistry.org

Selective Oxidation Reactions in Organic Chemistry

This compound has been successfully employed in a variety of selective oxidation reactions, often providing a greener and more practical alternative to other oxidizing agents.

Key applications include:

Baeyer-Villiger Oxidations : In combination with trifluoroacetic anhydride or trifluoroacetic acid, this compound forms trifluoroperacetic acid in situ, which is a powerful reagent for the Baeyer-Villiger oxidation of ketones to esters. organic-chemistry.orgwikipedia.org

Epoxidations : It can be used for the epoxidation of α,β-unsaturated ketones and aldehydes. organic-chemistry.orgresearchgate.net

Oxidation of Nitrogen Compounds : In the presence of rhenium-based catalysts, sodium percarbonate efficiently oxidizes tertiary nitrogen compounds to their corresponding N-oxides. organic-chemistry.orgresearchgate.net It can also be used with trifluoromethanesulfonic anhydride (Tf₂O) to oxidize even highly electron-deficient pyridines to N-oxides. researchgate.net

Oxidation of Alcohols : It facilitates the selective oxidation of secondary alcohols to ketones under transition-metal-free and organic-solvent-free conditions. researchgate.net

Oxidation of Sulfides : this compound can be used for the electrophilic oxidation of sulfides to sulfoxides, sometimes under solvent-free conditions. researchgate.net

Conversion of Organoboranes : It is a powerful oxidizing agent capable of converting organoboranes into alcohols with excellent yields. borates.today

The compound's ability to act as both a clean oxidant and a base has also been utilized in reactions like the Pd/Cu co-catalyzed homocoupling of terminal alkynes in aqueous media. researchgate.net

Reaction TypeSubstrateProductReagent System
Baeyer-Villiger OxidationKetonesEstersThis compound / Trifluoroacetic acid
N-OxidationTertiary Amines/PyridinesN-OxidesThis compound / Rhenium catalyst
Alcohol OxidationSecondary AlcoholsKetonesThis compound
Sulfide OxidationSulfidesSulfoxidesThis compound
Organoborane OxidationOrganoboranesAlcoholsThis compound

Preparation of Peroxyacids

Sodium percarbonate is utilized as a convenient and safe precursor for the in situ generation of peroxyacids, which are powerful oxidizing agents in organic synthesis. This method avoids the need to handle highly concentrated and potentially hazardous hydrogen peroxide solutions. A notable application is the formation of trifluoroperoxyacetic acid (TFPAA), a highly reactive peroxyacid. This is typically achieved by reacting sodium percarbonate with trifluoroacetic acid or its anhydride. hoochemtec.comlivetoplant.com The hydrogen peroxide released from sodium percarbonate in the reaction medium reacts with the trifluoroacetic anhydride, yielding TFPAA. hoochemtec.com This in situ generation provides a practical and cost-effective route to a potent oxidant for various chemical reactions, including the Baeyer-Villiger oxidation. hoochemtec.comlivetoplant.com

The reaction can be summarized as follows:

This method is also adaptable for generating other peroxyacids. For instance, peroxyacetic acid (PAA) can be produced by the reaction between tetraacetylethylenediamine (TAED) and the hydrogen peroxide derived from sodium percarbonate. greenllamaclean.com

Baeyer-Villiger Oxidations

The Baeyer-Villiger oxidation is a significant reaction in organic chemistry that involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters and cyclic ketones into lactones. patsnap.com Sodium percarbonate, in conjunction with an acid like trifluoroacetic acid (TFA), serves as an effective reagent system for this transformation. patsnap.comicheme.orgmetallographic.comangliancraftbrewers.org.uk

In this system, sodium percarbonate reacts with trifluoroacetic acid to generate trifluoroperoxyacetic acid in situ, which then acts as the oxidizing agent for the Baeyer-Villiger reaction. icheme.orgepa.gov This approach has been successfully applied to a variety of ketones. For example, cyclopentanone can be converted to δ-valerolactone, and cyclohexanone can be oxidized to ε-caprolactone. icheme.orgepa.gov The reaction proceeds under mild conditions and provides a safer alternative to using pre-synthesized, potentially shock-sensitive peroxyacids like m-chloroperoxybenzoic acid (MCPBA). icheme.orgepa.gov

The general mechanism involves the nucleophilic attack of the hydrogen peroxide (from sodium percarbonate) on the carbonyl of trifluoroacetic acid to form the peroxyacid. icheme.org The peroxyacid then oxidizes the ketone to the corresponding ester or lactone. Studies have demonstrated high yields for this reaction with various ketones. icheme.orgcmu.edu

Table 1: Examples of Baeyer-Villiger Oxidations using Sodium Percarbonate/TFA This table presents data on the conversion of different ketones to their corresponding esters or lactones using the sodium percarbonate and trifluoroacetic acid system.

Substrate (Ketone)Product (Ester/Lactone)Reaction ConditionsReported YieldReference
Cyclopentanoneδ-ValerolactoneTFA, ambient temperature, 15 minutes~50% (student lab) icheme.orgepa.gov
Cyclohexanoneε-CaprolactoneTFA, ambient temperatureHigh yield icheme.org
BenzophenonePhenyl benzoateTFA, 80°C water bath, 10-15 minutes66% epa.gov

Utilization in Specialized Material Science and Chemical Processing

Sodium percarbonate's properties as a stable, solid source of hydrogen peroxide and alkali lend it to various specialized applications in material science and chemical processing, from influencing polymer synthesis to treating metal surfaces and bleaching pulp.

Polymerization Control Agent Functionality

In the field of polymer chemistry, sodium percarbonate can function as a component of redox initiation systems, particularly for emulsion polymerizations. google.com Redox initiators are pairs of compounds, an oxidizing agent and a reducing agent, that generate free radicals at lower temperatures than thermal initiators alone. greenllamaclean.comresearchgate.net The hydrogen peroxide released from sodium percarbonate can act as the oxidizing component in such a system.

Metal Surface Treatment Chemistry

Sodium percarbonate is used in alkaline cleaning and surface treatment formulations for metals, including stainless steel and aluminum. patsnap.comgoogle.comwikipedia.org Its dual functionality provides both alkalinity and oxidative power, which aids in the cleaning and passivation of metal surfaces.

When dissolved in water, sodium percarbonate releases hydrogen peroxide and sodium carbonate. The sodium carbonate provides the alkaline environment necessary for cleaning, while the hydrogen peroxide acts as an oxidizing agent to break down organic soils and can contribute to the formation of a passive oxide layer on the metal surface. google.com This passivation process creates a thin, protective film that enhances the metal's resistance to corrosion. wikipedia.org

For example, in stainless steel cleaning, sodium percarbonate solutions can effectively remove organic residues like beer stone and yeast in brewery equipment. epa.govgoogle.com Formulations often combine sodium percarbonate with sodium metasilicate (B1246114), which helps to prevent the corrosion of metals like copper and aluminum that can be susceptible to strong alkaline solutions. icheme.orggoogle.com In some advanced passivation techniques for stainless steel, sodium percarbonate is used as a non-caustic alkaline ingredient to create a "glass-like" passive surface that is highly resistant to chemical attack. wikipedia.org It is also used in slurries for the chemical mechanical planarization (CMP) of metals like cobalt and copper in the manufacturing of integrated circuits, where it helps to control galvanic corrosion. patsnap.com

Pulp and Paper Bleaching Technologies

Sodium percarbonate is an effective bleaching agent in the pulp and paper industry, serving as a solid, stable alternative to liquid hydrogen peroxide. google.comwikipedia.org Its use is particularly advantageous for bleaching mechanical pulps. wikipedia.orgpatsnap.compatsnap.com When dissolved in water, it provides both the active bleaching species, the perhydroxyl anion (HOO-), and the alkalinity (from sodium carbonate) required for the bleaching process. google.comwikipedia.org

This dual-functionality can simplify the chemical makeup of the bleaching liquor, as it may reduce or eliminate the need for additional alkali sources like sodium hydroxide. google.com Research has shown that the brightness gain achieved with sodium percarbonate is comparable, and in some cases slightly better, than that obtained with an equivalent amount of hydrogen peroxide, especially for hardwood chemi-thermomechanical pulp (CTMP). wikipedia.org

A key advantage of sodium percarbonate is its effectiveness at lower temperatures (e.g., 45-50°C), whereas other solid peroxide sources like sodium perborate require higher temperatures for activation. google.com This can lead to energy savings in the pulping and bleaching process.

Table 2: Comparison of Bleaching Efficiency on TMP Softwood Pulp This table compares the ISO brightness achieved using hydrogen peroxide versus an equivalent amount of sodium percarbonate on thermomechanical (TMP) softwood pulp.

Equivalent H₂O₂ Concentration (%)ISO Brightness (%) with H₂O₂ISO Brightness (%) with Sodium Percarbonate
1.066.066.1
2.070.070.2
3.072.572.8
4.074.374.0
5.075.575.2

Data adapted from a study on mechanical pulp bleaching. wikipedia.org

Applications in Tissue Engineering

In the field of tissue engineering, a primary challenge is ensuring an adequate oxygen supply to cells within engineered constructs, especially immediately after implantation and before the development of a vascular network. stppgroup.comdstchemicals.com Sodium percarbonate (SPO) is utilized as an oxygen-generating biomaterial to address this issue of hypoxia. stppgroup.comgoogle.comnih.gov

When incorporated into biomaterial scaffolds or hydrogels, sodium percarbonate reacts with water to decompose into hydrogen peroxide and sodium carbonate. The hydrogen peroxide is subsequently broken down, often with the aid of enzymes like catalase, to release molecular oxygen. dstchemicals.comgoogle.com This in situ oxygen generation can enhance the viability and function of encapsulated cells. dstchemicals.com

Studies have investigated the oxygen release kinetics of sodium percarbonate, noting that it typically exhibits a burst release profile. dstchemicals.comgoogle.comresearchgate.netzendesk.comredox.com While this rapid release can be beneficial for immediate oxygenation, controlling the release rate to provide a sustained oxygen supply is an area of active research. Researchers have incorporated sodium percarbonate into various biomaterials, such as poly(D,L-lactide-co-glycolide) (PLGA) films and chitosan-based hydrogels, to create oxygen-releasing scaffolds. These scaffolds have been shown to support cell survival under hypoxic conditions and promote processes like angiogenesis, which are crucial for tissue regeneration and wound healing. For instance, the use of 1 mg/mL of sodium percarbonate with catalase in a hydrogel for bioprinting has been shown to significantly improve the viability of skeletal muscle cells under hypoxic conditions. dstchemicals.com

Computational and Theoretical Studies of Sodium Peroxocarbonate

Quantum Chemical Calculations of Molecular and Electronic Structure

Sodium peroxocarbonate, formally represented as sodium carbonate perhydrate (2Na₂CO₃·3H₂O₂), possesses a crystal structure that has been characterized experimentally. At ambient temperatures, it adopts an orthorhombic crystal structure belonging to the Cmca space group. researchgate.net As the temperature is lowered to below approximately -30 °C, it undergoes a reversible phase transition to a Pbca space group. researchgate.net

While detailed first-principles quantum chemical calculations on the electronic structure of this compound are not extensively available in the public domain, the nature of its bonding can be inferred from its constituent components. The compound is an adduct, where hydrogen peroxide molecules are incorporated into the crystal lattice of sodium carbonate. The primary interactions holding the structure together are ionic bonds between the sodium cations (Na⁺) and the carbonate anions (CO₃²⁻), along with hydrogen bonding between the carbonate anions and the hydrogen peroxide molecules.

Theoretical studies, including Density Functional Theory (DFT) with periodic boundary conditions, have been noted as valuable tools for understanding the stability of such peroxosolvates. These computational approaches can elucidate why compounds like sodium percarbonate are stable, providing insights into the energetic landscape of the crystal structure.

Table 1: Crystallographic Data for Sodium Percarbonate

Property Value
Crystal System (Room Temp.) Orthorhombic
Space Group (Room Temp.) Cmca
Low-Temperature Phase Pbca

Density Functional Theory (DFT) Studies of Reaction Mechanisms

2Na₂CO₃·3H₂O₂(s) → 2Na₂CO₃(s) + 3H₂O(g) + 1.5O₂(g)

Kinetic studies based on thermogravimetry and differential scanning calorimetry have shown that this decomposition is not a simple one-step process. nih.govnih.gov Instead, it is a complex reaction involving multiple steps. nih.gov The process is characterized by an initial surface reaction, followed by the inward progression of the reaction interface. nih.gov The apparent activation energy for this process is approximately 100 kJ mol⁻¹. researchgate.netnih.gov

A proposed mechanism suggests that the decomposition is influenced by the formation of a surface layer of sodium carbonate, which hinders the diffusion of the gaseous products (water and oxygen). nih.gov This can lead to a change in the reaction mechanism as the decomposition progresses, with an increase in water vapor pressure at the reaction interface potentially accelerating a secondary, autocatalytic reaction step. nih.gov

Table 2: Kinetic Parameters for the Thermal Decomposition of Sodium Percarbonate

Parameter Value Reference

Modeling of Peroxocarbonate Anion Behavior in Different Environments

In aqueous solutions, this compound dissolves and dissociates into sodium ions (Na⁺), carbonate ions (CO₃²⁻), and hydrogen peroxide (H₂O₂). The behavior of the peroxocarbonate species in such environments is of interest, and while direct molecular dynamics simulations of the peroxocarbonate anion are not readily found, studies on related systems, such as sodium carbonate solutions, can provide valuable insights.

Molecular dynamics simulations of sodium carbonate in water have shown the formation of ion agglomerates in solution. researchgate.net The coordination of water molecules around the carbonate and sodium ions can be analyzed through radial distribution functions, which reveal the structure of the hydration shells. researchgate.net It is expected that the peroxocarbonate system would exhibit similar behavior, with the ions being solvated by water molecules and forming dynamic ion pairs and clusters.

The interaction of the dissolved species with interfaces is also an area where molecular modeling can provide understanding. For instance, simulations have been used to investigate the behavior of carbonate and bicarbonate anions at the air-water interface, revealing that carbonate has a stronger surface affinity than bicarbonate, a phenomenon driven by agglomeration. researchgate.net

Prediction of Reactivity and Stability Profiles

The stability of solid this compound is a key factor for its application. Its decomposition is known to be influenced by factors such as temperature and humidity. cetjournal.itcetjournal.it The presence of water vapor can affect the rate of thermal decomposition. cetjournal.itcetjournal.it At lower humidity, increased airflow can lead to a larger temperature rise during decomposition, while at very high humidity, the deliquescence of this compound can enhance its thermal decomposition. cetjournal.itcetjournal.it

While comprehensive computational predictions of the reactivity of this compound with a wide range of substrates are not extensively documented, its oxidizing behavior is well-established experimentally. In aqueous solution, the released hydrogen peroxide is the primary oxidizing agent. The reactivity of this compound is therefore closely linked to the chemistry of hydrogen peroxide in an alkaline environment provided by the sodium carbonate.

Theoretical studies can, in principle, be used to predict the reactivity of the peroxocarbonate species. For example, the reaction of this compound with trichloroethylene (B50587) in water has been studied, demonstrating its potential for oxidative degradation of organic contaminants. researchgate.net The stoichiometry of such reactions can be investigated, although detailed computational modeling of the reaction pathways would be necessary for a deeper understanding. researchgate.net

Simulation of Spectroscopic Signatures for Structural Confirmation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for the characterization of molecular structures. The experimental infrared spectrum of this compound has been reported. researchgate.net Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used for the quantitative determination of sodium percarbonate in detergent powders, with characteristic spectral features in the 1600-800 cm⁻¹ region. researchgate.net

Theoretical calculations, such as those based on DFT, can be used to simulate the vibrational spectra of molecules and solids. nih.gov These simulations can aid in the assignment of the observed spectral bands to specific vibrational modes of the molecule, thereby confirming its structure. For this compound, this would involve calculating the vibrational frequencies and intensities of the carbonate anion, the hydrogen peroxide molecule, and the collective modes of the crystal lattice.

While the methodology for simulating vibrational spectra of crystalline materials is well-established, specific theoretical studies presenting the simulated IR and Raman spectra of this compound for direct comparison with experimental data are not widely available in the reviewed literature. Such studies would be valuable for a more detailed understanding of the bonding and dynamics within the this compound crystal.

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound 2Na₂CO₃·3H₂O₂
Sodium Carbonate Na₂CO₃
Hydrogen Peroxide H₂O₂
Sodium Ion Na⁺
Carbonate Ion CO₃²⁻
Water H₂O
Oxygen O₂

Emerging Research Areas and Future Perspectives

Integration with Novel Green Chemistry Methodologies

Sodium peroxocarbonate is recognized as a cornerstone of green chemistry due to its efficacy as a solid, stable, and eco-friendly oxidizing agent. patsnap.com Its decomposition into non-toxic byproducts makes it a superior alternative to chlorine-based oxidants. niir.org Research is actively exploring its role as a versatile reagent in organic synthesis and advanced oxidation processes (AOPs).

As a source of hydrogen peroxide, it facilitates powerful cleaning, bleaching, and disinfecting without producing harmful residues. patsnap.com In organic synthesis, this compound serves as a convenient source of anhydrous hydrogen peroxide, particularly in solvents where direct dissolution is challenging. wikipedia.org One notable application is the in situ generation of trifluoroperacetic acid for Baeyer–Villiger oxidations, offering a cheaper and more accessible method than those requiring highly concentrated hydrogen peroxide. wikipedia.org

Further research has demonstrated its effectiveness in the chemoselective oxidation of sulfides. rsc.orgresearchgate.net Studies comparing this compound with other oxidants under various conditions (such as solvent-free and aqueous media) highlight its potential for developing more environmentally friendly chemical processes. rsc.orgresearchgate.net The compound's ability to act as both a clean oxidant and a base in aqueous media for reactions like the Pd/Cu co-catalyzed homocoupling of terminal alkynes further underscores its utility in green chemistry. researchgate.net

Development of Advanced Functional Materials Incorporating Peroxocarbonate

The development of advanced materials that incorporate this compound is a growing field, aimed at enhancing stability and enabling controlled-release mechanisms. A significant area of this research is the encapsulation of this compound for use in sophisticated detergent formulations. Because the compound can be incompatible with other detergent components like enzymes, encapsulation provides a time-delayed release. researchgate.net This allows enzymes to perform their function optimally before being deactivated by the oxidizing agent, thereby maximizing cleaning efficiency. researchgate.net

Another approach involves creating coated this compound particles to improve stability and prevent decomposition, especially under conditions of high moisture. google.com Research has explored various coating materials, including borates and silicates in alkali metals, to protect the peroxocarbonate core. google.com The goal is to create a functional material that maintains its stability during storage and dissolves effectively in water to release its active oxygen content when needed. google.com These coated particles represent a significant advancement in formulating more robust and effective cleaning products.

Table 1: Research on Functional Materials Incorporating this compound

Research AreaObjectiveApproachPotential Application
Encapsulation To achieve a delayed release of the oxidizing agent. researchgate.netMicroencapsulating this compound particles.Advanced detergents where enzymes and bleach can act sequentially for maximum efficiency. researchgate.net
Surface Coating To prevent premature decomposition and enhance storage stability. google.comCoating particles with protective materials like alkali metal silicates. google.comMore stable and effective powdered cleaning products for various applications.
Controlled Release Systems To control the rate of hydrogen peroxide release.Developing composite materials that incorporate this compound within a matrix.Applications requiring a steady, prolonged release of an oxidizing agent, such as in water treatment.

Sustainable Synthesis Pathways and Industrial Scalability Research

The industrial production of this compound is well-established, but research continues to refine these processes for greater sustainability and efficiency. The primary manufacturing methods involve the reaction of sodium carbonate with hydrogen peroxide. slchemtech.comnih.gov These methods are broadly categorized into crystallization ("wet" process), spray granulation, and dry processes. google.comslchemtech.com

The wet process involves crystallizing this compound from an aqueous solution of sodium carbonate and hydrogen peroxide, often using stabilizers and salting-out agents like sodium chloride. nih.govprocurementresource.com A key research focus is to conduct this process without chloride-based salting-out agents to create a more environmentally friendly production cycle. google.com

Dry processes involve spraying an aqueous hydrogen peroxide solution directly onto solid sodium carbonate, which yields the final product through a solid-liquid reaction. slchemtech.comnih.gov Spray granulation is another method where solutions of the reactants are sprayed onto seed crystals in a fluid bed, evaporating the water simultaneously. nih.govgoogle.com

Recent research has explored novel, more sustainable pathways, such as using natural soda ash directly to manufacture this compound, which avoids the need for dissolving commercial sodium carbonate and adding external salting-out agents. researchgate.net Optimizing these processes to reduce energy consumption, such as by implementing heat recovery systems and using alternative energy sources, is a key goal for improving industrial scalability and reducing the carbon footprint of production. patsnap.com

Table 2: Comparison of Industrial Synthesis Methods for this compound

Synthesis MethodDescriptionKey FeaturesResearch Focus for Sustainability
Crystallization (Wet Process) Sodium carbonate and hydrogen peroxide are reacted in an aqueous solution, leading to the crystallization of this compound. nih.govgoogle.comProduces coarse, mechanically stable crystals. Often requires stabilizers and salting-out agents. nih.govEliminating the use of chloride salting-out agents. google.com Recycling mother liquors to improve yield. google.com
Dry Process Aqueous hydrogen peroxide solution is sprayed directly onto solid, anhydrous sodium carbonate. slchemtech.comnih.govSimpler process, avoids filtration and centrifugation steps required in the wet process.Using unpurified anhydrous sodium carbonate to reduce pre-processing costs and materials. google.com
Spray Granulation Reactant solutions are sprayed onto seed crystals in a fluidized bed, with simultaneous water evaporation. nih.govgoogle.comAllows for the production of granular products with specific particle sizes.Optimizing energy efficiency by controlling fluidized bed temperatures and airflow. google.compatsnap.com

Interdisciplinary Research in Environmental Science and Engineering

This compound is a chemical of significant interest in environmental remediation due to its strong oxidizing properties and benign decomposition products. nih.govpatsnap.comgreenllamaclean.com It is increasingly used for in-situ chemical oxidation (ISCO) to treat contaminated soil and groundwater. patsnap.comresearchgate.net As a solid and stable source of hydrogen peroxide, it is easier and safer to transport and handle than its liquid counterpart. nih.gov

When dissolved in water, it generates hydroxyl, superoxide (B77818), and carbonate radicals, which are effective at destroying a wide range of organic pollutants, including petroleum hydrocarbons and pesticides. nih.govpatsnap.comenvirotecnics.com Research has demonstrated its effectiveness in Fenton and photo-Fenton reactions for treating industrial wastewater, such as that from coking operations. ceer.com.plchemicalbook.comscispace.com In these systems, this compound acts as the hydrogen peroxide source to generate highly reactive hydroxyl radicals that break down persistent organic pollutants. chemicalbook.com

Its applications extend to water treatment for controlling algae, removing organic matter, and disinfecting water systems like swimming pools, wells, and storage tanks without leaving harmful residues. getwsu.com The alkaline nature of this compound can also help neutralize acidic soil and water during remediation. nih.gov Future interdisciplinary research will likely focus on optimizing its application in various environmental matrices and combining it with other remediation technologies for enhanced efficiency. nih.govpatsnap.com

Table 3: Efficacy of this compound in Environmental Remediation Studies

Application AreaTarget Pollutant(s)System/MethodKey Research Finding
Wastewater Treatment Polycyclic Aromatic Hydrocarbons (PAHs)Photo-Fenton OxidationDegradation efficiency for individual PAHs ranged from 95% to 99.9%. ceer.com.plscispace.com
Soil Remediation Petroleum Hydrocarbons (e.g., BTEX)In-Situ Chemical Oxidation (ISCO)Effectively destroys target pollutants, with oxygen release supporting subsequent aerobic bioremediation. envirotecnics.com
Water System Sanitation Algae, Bacteria, BiofilmsDirect ApplicationEffectively controls microbial growth and removes organic matter in pools, spas, and water wells. getwsu.com

Q & A

Q. What are the optimal synthetic conditions for sodium peroxocarbonate, and how do stoichiometric ratios influence product purity?

this compound (Na₂CO₄) is typically synthesized via the reaction of sodium carbonate (Na₂CO₃) with hydrogen peroxide (H₂O₂) in aqueous media. Key parameters include:

  • Molar ratios : A 1:1.5 to 1:2 (Na₂CO₃:H₂O₂) ratio minimizes byproducts like sodium percarbonate (Na₂CO₃·1.5H₂O₂) .
  • Temperature : Reactions at 10–30°C favor stable peroxocarbonate formation, while higher temperatures promote decomposition .
  • Analytical validation : Use chemical titration (for active oxygen content) and X-ray diffraction (XRD) to distinguish Na₂CO₄ from percarbonate .

Table 1 : Phases identified in Na₂CO₃-H₂O₂-H₂O systems at 30°C

CompoundCompositionStability Range (wt% H₂O₂)
Sodium PercarbonateNa₂CO₃·1.5H₂O₂15–25%
This compoundNa₂CO₃·2H₂O₂25–35%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Infrared (IR) spectroscopy : Identifies peroxocarbonate-specific vibrations (e.g., O-O stretch at 800–850 cm⁻¹) and distinguishes it from carbonate or percarbonate .
  • X-ray crystallography : Resolves the structure of metal-peroxocarbonate complexes (e.g., Pd(II) peroxocarbonate in Pd(NHC)₂ complexes) .
  • Isotopic labeling : ¹³C/¹⁸O-labeled CO₂ helps trace CO₂ insertion into O-O bonds during peroxocarbonate formation .

Advanced Research Questions

Q. How does this compound participate in oxygen-transfer reactions, and what mechanistic insights exist for catalytic cycles?

Peroxocarbonate acts as an oxygen donor in catalytic systems (e.g., RhCl(PR₃)₃). Mechanistic studies reveal:

  • CO₂ insertion : Isotopic labeling (¹³C/¹⁸O) confirms CO₂ insertion into the O-O bond of metal-peroxo intermediates (e.g., [RhCl(η²-O₂)(PR₃)₃]), forming Rh-peroxocarbonate complexes .
  • Kinetic pathways : Second-order rate constants (e.g., k = 11.33 M⁻¹·min⁻¹ in wastewater) govern peroxocarbonate decomposition, with pH-dependent stability .

Table 2 : Kinetic parameters for peroxocarbonate decomposition in alkaline media

ConditionRate Constant (M⁻¹·min⁻¹)Dominant Pathway
Pure H₂O₂ + Na₂CO₃11.33CO₄²⁻ → H₂O + O₂
Wastewater + Na₂CO₃0.45Radical-mediated chain

Q. How can researchers resolve contradictions in reported catalytic turnover numbers (TONs) for peroxocarbonate-mediated reactions?

Discrepancies in TONs (e.g., Rh-catalyzed oxidative carboxylation) arise from:

  • Reaction pathways : Peroxocarbonate may act as a terminal oxidant (low TON) or intermediate (high TON) depending on CO₂ pressure and ligand effects .
  • Detection limitations : Use in situ IR spectroscopy to monitor peroxocarbonate formation/decomposition and rule out false-positive oxidants like singlet oxygen (¹O₂) .

Q. What role does peroxocarbonate play in environmental redox processes, such as uranium mobility or chemical oxygen demand (COD) analysis?

  • Uranium transport : In alkaline nuclear waste, peroxocarbonate stabilizes UO₂(CO₃)₃⁴⁻ via ligand exchange, enhancing uranium solubility .
  • COD interference : Peroxocarbonate decomposes residual H₂O₂ in COD tests. Optimize Na₂CO₃ dosage (20 g/L) and heating (90°C for 60 min) to eliminate H₂O₂ interference .

Methodological Challenges

Q. How to design experiments probing peroxocarbonate stability under varying pH and temperature conditions?

  • pH studies : Use buffered solutions (pH 8–12) to assess peroxocarbonate half-life via UV-Vis monitoring of O₂ release .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures (e.g., 143°C for Na₂CO₄) .

Q. What strategies mitigate air sensitivity in palladium-peroxocarbonate complexes during synthesis?

  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of Pd(0) to Pd(II)-peroxocarbonate .
  • Steric ligands : Bulky N-heterocyclic carbenes (NHCs) stabilize Pd complexes and slow O₂/CO₂ insertion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.